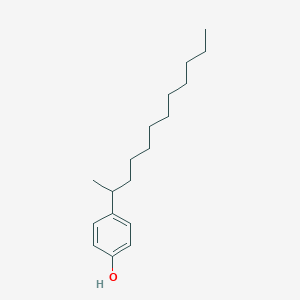
p-Secondary dodecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Secondary dodecylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a dodecyl chain at the para position. This compound is known for its surfactant properties and is widely used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Secondary dodecylphenol typically involves the alkylation of phenol with dodecene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions include temperatures ranging from 100°C to 150°C and pressures of 1-5 atm .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity phenol and dodecene. The process involves dehydration of the raw materials using molecular sieves, followed by alkylation in the presence of a metal compound-loaded nano carrier as the catalyst .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Secondary dodecylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dodecylcyclohexanol.
Substitution: The phenolic group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nitration is carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dodecylcyclohexanol.
Substitution: Nitro-dodecylphenol and halogenated dodecylphenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Secondary dodecylphenol is used as a precursor in the synthesis of surfactants and emulsifiers. It is also employed in the production of resins and polymers .
Biology: In biological research, this compound is used to study the effects of alkylphenols on cellular processes and enzyme activities.
Medicine: While not commonly used in medicine, derivatives of this compound are investigated for their potential antimicrobial and antifungal properties.
Industry: In the industrial sector, this compound is used as an additive in lubricants, fuels, and detergents. It is also employed in the production of adhesives and coatings .
Wirkmechanismus
The mechanism of action of p-Secondary dodecylphenol primarily involves its surfactant properties. It reduces the surface tension of water and other liquids, allowing for better wetting and spreading. The phenolic group can interact with various molecular targets, including enzymes and cell membranes, altering their functions and activities .
Vergleich Mit ähnlichen Verbindungen
p-Dodecylphenol: Similar in structure but with a linear dodecyl chain.
Nonylphenol: Contains a nonyl chain instead of a dodecyl chain.
Octylphenol: Contains an octyl chain instead of a dodecyl chain.
Uniqueness: p-Secondary dodecylphenol is unique due to its branched dodecyl chain, which imparts superior wetting and penetrating properties compared to its linear counterparts. This makes it more effective in applications requiring high surfactant activity .
Eigenschaften
CAS-Nummer |
21566-83-6 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
4-dodecan-2-ylphenol |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 |
InChI-Schlüssel |
PVUOKIOICFLFPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





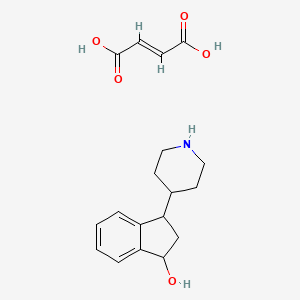
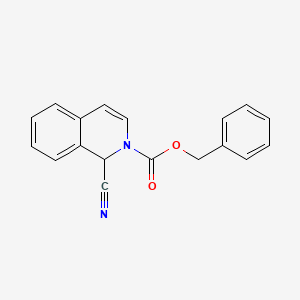
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
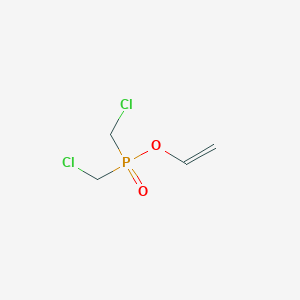

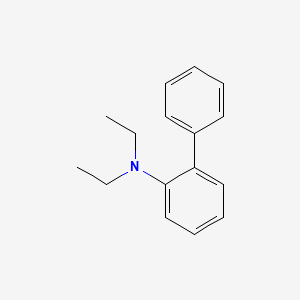


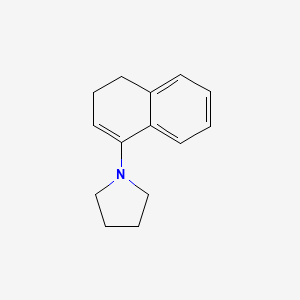
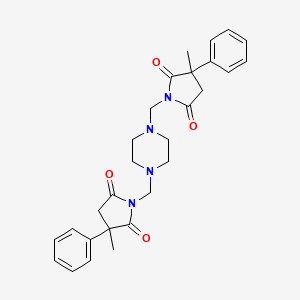
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
